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molecular formula C9H9N3O3 B8314249 2-[(2-Hydroxyethyl)amino]-3-nitrobenzonitrile

2-[(2-Hydroxyethyl)amino]-3-nitrobenzonitrile

Cat. No. B8314249
M. Wt: 207.19 g/mol
InChI Key: ZVKUYUWFYVJHPO-UHFFFAOYSA-N
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Patent
US07645784B2

Procedure details

1-(2-Hydroxyethyl)-1H-benzimidazole-7-carbonitrile was prepared in two steps starting from 2-[(2-hydroxyethyl)amino]-3-nitrobenzonitrile (0.99 g) according to the procedure described for the synthesis of 2-(7-bromo-1H-benzimidazol-1-yl)ethanol. Yield 0.49 g (55 %). MS (ESI) m/z 188.1 [M+H]. 1H NMR (400 MHz, DMSO-D6) δ ppm: 3.81 (q, J=5.1 Hz, 2H), 4.53 (t, J=5.3 Hz, 2H), 5.03 (t, J=5.1 Hz, 1H) 7.36 (t, J=7.8 Hz, 1H), 7.76 (dd, J=7.6, 1.0 Hz, 1H), 8.04 (dd, J=8.1, 1.0 Hz, 1H), 8.37 (s, 1H).
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
2-(7-bromo-1H-benzimidazol-1-yl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][C:6]=1[C:7]#[N:8].Br[C:17]1C2N(CCO)C=NC=2C=CC=1>>[OH:1][CH2:2][CH2:3][N:4]1[C:5]2[C:6]([C:7]#[N:8])=[CH:9][CH:10]=[CH:11][C:12]=2[N:13]=[CH:17]1

Inputs

Step One
Name
Quantity
0.99 g
Type
reactant
Smiles
OCCNC1=C(C#N)C=CC=C1[N+](=O)[O-]
Step Two
Name
2-(7-bromo-1H-benzimidazol-1-yl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC2=C1N(C=N2)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCN1C=NC2=C1C(=CC=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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